molecular formula C10H13Cl2NO3 B13457553 4-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride CAS No. 2913243-89-5

4-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride

Cat. No.: B13457553
CAS No.: 2913243-89-5
M. Wt: 266.12 g/mol
InChI Key: FUKVSFUDXSEQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride is a chemical compound belonging to the family of benzoic acid derivatives It is characterized by the presence of an aminopropoxy group and a chlorine atom attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-chlorobenzoic acid.

    Formation of the Aminopropoxy Group: The 2-chlorobenzoic acid is reacted with 2-amino-1-propanol under appropriate conditions to introduce the aminopropoxy group.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 4-(2-Aminopropoxy)-2-chlorobenzoic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzoic acid ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The aminopropoxy group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester linkage in the aminopropoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoic acid derivatives.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the aminopropoxy group.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

4-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminopropoxy group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminopropoxy)benzoic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    2-Chlorobenzoic acid: Lacks the aminopropoxy group, resulting in different chemical and biological properties.

    4-(2-Aminopropoxy)-benzoic acid hydrochloride: Similar structure but without the chlorine atom, leading to differences in reactivity and applications.

Uniqueness

4-(2-Aminopropoxy)-2-chlorobenzoic acid hydrochloride is unique due to the presence of both the aminopropoxy group and the chlorine atom, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

CAS No.

2913243-89-5

Molecular Formula

C10H13Cl2NO3

Molecular Weight

266.12 g/mol

IUPAC Name

4-(2-aminopropoxy)-2-chlorobenzoic acid;hydrochloride

InChI

InChI=1S/C10H12ClNO3.ClH/c1-6(12)5-15-7-2-3-8(10(13)14)9(11)4-7;/h2-4,6H,5,12H2,1H3,(H,13,14);1H

InChI Key

FUKVSFUDXSEQIP-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC(=C(C=C1)C(=O)O)Cl)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.